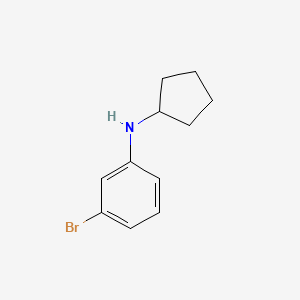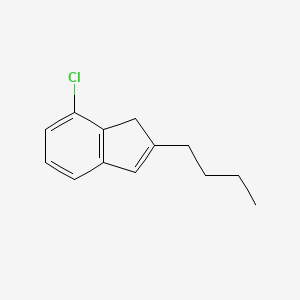
2-Butyl-7-chloro-1H-indene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymerization and Material Science
Controlled polymerization of chlorinated compounds like 2-chloro-1,3-butadiene, which shares some structural similarities with 2-Butyl-7-chloro-1H-indene, has been a focus of research due to its industrial significance in products such as adhesives and automotive components. For instance, the polymerization of 2-chloro-1,3-butadiene using reversible addition–fragmentation chain transfer (RAFT) polymerization demonstrates control over the synthesis of poly(2-chloro-1,3-butadiene), producing polymers with low polydispersities (Pullan, Liu, & Topham, 2013).
Catalysis and Synthesis of Substituted 1H-Indenes
A novel strategy for catalytic synthesis of substituted 1H-indenes, using metalloradical activation of certain hydrazones with a Co(III) carbene radical intermediate, has been developed. This method is significant for constructing functionalized 1H-indene derivatives and is a prime example of radical ring-closure processes in synthetic chemistry (Das et al., 2016).
Organometallic Chemistry and Polymerization Catalysts
Research into alkyl-substituted indenyl titanium precursors, which are used for the polymerization of styrene, has revealed how the steric bulk of the substituent affects the activity and specificity of the catalyst. This research is crucial in the development of more efficient and specific catalysts for polymerization processes (Ready, Chien, & Rausch, 1996).
Green Chemistry and Ionic Liquids
Friedel-Crafts sulfonylation in ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate represents a significant step towards greener synthetic methodologies. These ionic liquids act as both reaction media and catalysts, showing enhanced reactivity and efficiency in synthesizing complex organic molecules (Nara, Harjani, & Salunkhe, 2001).
Solar Energy and Polymer Solar Cells
The use of indene derivatives like Indene-C60 bisadduct (ICBA) as electron-cascade acceptors in ternary blend polymer solar cells has shown to improve the efficiency of these cells. This research is pivotal for advancing solar cell technology and the development of more efficient renewable energy sources (Cheng, Li, & Zhan, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-butyl-7-chloro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl/c1-2-3-5-10-8-11-6-4-7-13(14)12(11)9-10/h4,6-8H,2-3,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVWWFHNDCXAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662780 | |
| Record name | 2-Butyl-7-chloro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003709-15-6 | |
| Record name | 2-Butyl-7-chloro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



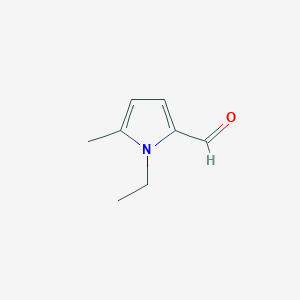
![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)

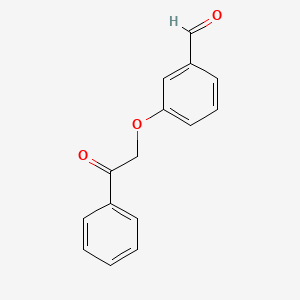
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1437814.png)

![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)
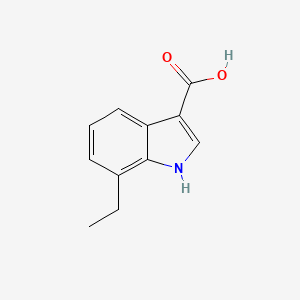
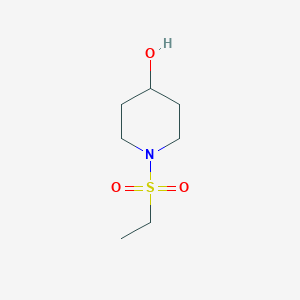
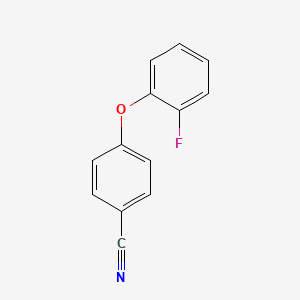
![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)

![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B1437826.png)
